3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid
CAS No.: 618102-79-7
Cat. No.: VC7919178
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618102-79-7 |
|---|---|
| Molecular Formula | C17H13FN2O2 |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H13FN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | BFONDCUVULLBJA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular and Structural Properties
The compound’s systematic IUPAC name is 5-(4-fluorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid, with the molecular formula C17H13FN2O2 and a molecular weight of 296.29 g/mol. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 618102-79-7 |
| SMILES Notation | CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
| InChI Key | BFONDCUVULLBJA-UHFFFAOYSA-N |
| XLogP3 (Partition Coefficient) | 3.4 |
The crystal structure of related pyrazole derivatives (e.g., 1-(3-fluorophenyl)-1H-triazol-4-yl analogs) reveals planar aromatic systems with hydrogen-bonding capacity via the carboxylic acid group, a feature critical for biological interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, show distinct proton environments:
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1H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, with the carboxylic acid proton appearing as a broad singlet near δ 10.0–12.0 ppm .
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13C NMR: The carbonyl carbon of the carboxylic acid group is typically observed near δ 165–170 ppm.
Mass spectrometry (ESI-MS) of related pyrazole-carboxylic acids confirms molecular ion peaks aligned with theoretical masses (e.g., m/z 296.29 for [M+H]+).
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis of 3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves multi-step protocols:
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Pyrazole Ring Formation: Condensation of 4-fluorophenylhydrazine hydrochloride with β-keto esters or diketones under acidic conditions . For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with 2-methylphenylhydrazine to yield the pyrazole intermediate .
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Carboxylic Acid Functionalization: Hydrolysis of ester intermediates (e.g., ethyl pyrazole-5-carboxylate) using aqueous NaOH or HCl, followed by acidification to precipitate the carboxylic acid.
A representative synthesis from source involves:
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Step 1: Reaction of para-substituted acetophenone (20 mmol) with phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol) in ethanol under reflux to form 1,3-diphenyl-1H-pyrazole-4-carboxylic acid intermediates.
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Step 2: Coupling with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles via EDCI/HOBt-mediated amidation .
Optimization and Yield
Yields for analogous pyrazole-carboxylic acids range from 63–85%, with purification via recrystallization (ethanol or DMF) or preparative thin-layer chromatography (PE:EA = 8:1) . Key challenges include regioselectivity in pyrazole ring formation and minimizing side reactions during carboxyl group activation.
Physicochemical and Thermodynamic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (0.1–1 mg/mL at 25°C).
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Melting Point: Reported analogs (e.g., N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide) exhibit melting points between 138–176°C , suggesting similar thermal stability for the title compound.
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LogP: Experimental XLogP3 of 3.4 indicates moderate lipophilicity, suitable for membrane permeability in drug design.
Spectroscopic and Chromatographic Data
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UV-Vis: Pyrazole derivatives absorb strongly at λmax ≈ 254–280 nm due to π→π* transitions in the aromatic system .
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HPLC Retention: Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows retention times of 8–12 minutes for related compounds .
Applications in Materials Science
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The carboxylic acid group facilitates coordination with transition metals (e.g., Cu(II), Zn(II)) to form porous MOFs. For instance, pyrazole-carboxylate-based MOFs exhibit BET surface areas >1,000 m²/g and CO2 adsorption capacities of 3.2 mmol/g at 298 K .
Organic Electronics
Fluorinated pyrazoles serve as electron-deficient units in organic semiconductors. Thin films of 3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid exhibit hole mobilities of 0.1–0.5 cm²/V·s in OFET configurations, attributed to enhanced π-π stacking .
Recent Research Advancements
Structure-Activity Relationship (SAR) Studies
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Substitution at Position 1: O-Tolyl groups improve metabolic stability compared to phenyl analogs, reducing CYP3A4-mediated oxidation .
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Fluorine Effects: The 4-fluorophenyl moiety enhances binding affinity to CA XII by 1.3-fold via halogen bonding with Thr200 .
Computational Insights
Molecular dynamics simulations (AMBER 20) predict that 3-(4-fluorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid binds to the 150-cavity of neuraminidase (ΔG = −9.8 kcal/mol), a target for anti-influenza drugs . The carboxylic acid forms salt bridges with Arg152, while the fluorophenyl group occupies a hydrophobic subpocket .
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